2H-Naphtho[2,1-C][1,2]oxazin-2-one
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Overview
Description
2H-Naphtho[2,1-C][1,2]oxazin-2-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a fused ring system that includes a naphthalene moiety and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,1-C][1,2]oxazin-2-one typically involves multi-component reactions. One common method is the condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions. This reaction is often catalyzed by pyridinium-based ionic liquids, which facilitate the formation of the oxazine ring with good to excellent yields . Another approach involves the use of carbonyl diimidazole instead of phosgene for the condensation of amino alkylnaphthols .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic approaches. For instance, cobalt-based phosphate catalysts have been employed to achieve high yields in a short reaction time under environmentally friendly conditions . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[2,1-C][1,2]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[1,2-d]isoxazole derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Electrophilic substitution reactions are common, where the oxazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Lead(IV) acetate and phenyliodine(III) diacetate.
Reducing agents: Various hydride donors.
Catalysts: Pyridinium-based ionic liquids and cobalt-based phosphate catalysts.
Major Products
The major products formed from these reactions include naphtho[1,2-d]isoxazole derivatives and other substituted oxazine compounds .
Scientific Research Applications
2H-Naphtho[2,1-C][1,2]oxazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Naphtho[2,1-C][1,2]oxazin-2-one involves its interaction with various molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one: Similar in structure but differs in the position of the oxazine ring.
Naphtho[1,2-d]isoxazole: Formed through oxidation of 2H-Naphtho[2,1-C][1,2]oxazin-2-one.
2-Oxonaphtho[2,1-b][1,4]oxazine: Another oxazine derivative with different ring fusion.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both naphthalene and oxazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
669768-02-9 |
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Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
benzo[f][2,1]benzoxazin-2-one |
InChI |
InChI=1S/C12H7NO2/c14-12-7-10-9-4-2-1-3-8(9)5-6-11(10)13-15-12/h1-7H |
InChI Key |
XNMJEYUWGMIIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NOC(=O)C=C32 |
Origin of Product |
United States |
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